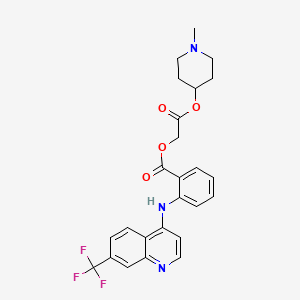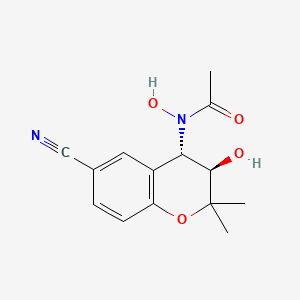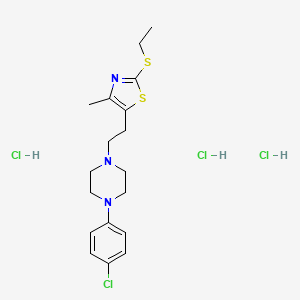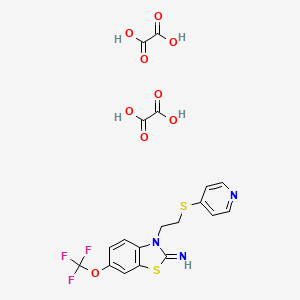
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothiazoline core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazoline core, followed by the introduction of the trifluoromethoxy group and the pyridylthioethyl side chain. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzene, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science.
Scientific Research Applications
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Aminopyrimidine: Another heterocyclic compound with diverse applications in medicinal chemistry.
Benzothiazole Derivatives: A broad class of compounds with various therapeutic properties.
Uniqueness
2-Imino-3-(2-(4-pyridylthio)ethyl)-6-trifluoromethoxybenzothiazoline dioxalate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
130997-46-5 |
|---|---|
Molecular Formula |
C19H16F3N3O9S2 |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
oxalic acid;3-(2-pyridin-4-ylsulfanylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12F3N3OS2.2C2H2O4/c16-15(17,18)22-10-1-2-12-13(9-10)24-14(19)21(12)7-8-23-11-3-5-20-6-4-11;2*3-1(4)2(5)6/h1-6,9,19H,7-8H2;2*(H,3,4)(H,5,6) |
InChI Key |
YQHNBTPXVGFVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCSC3=CC=NC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


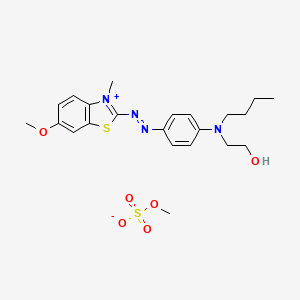
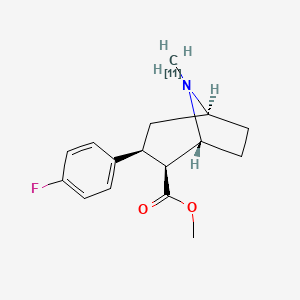
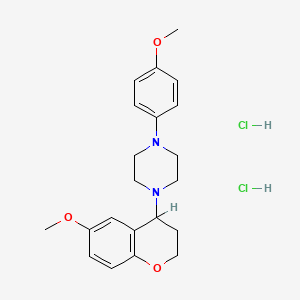
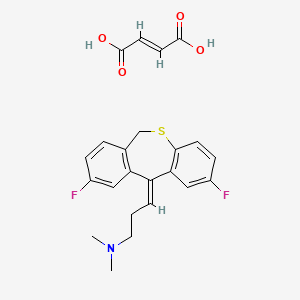
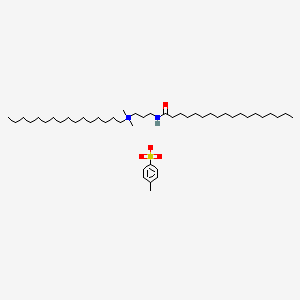
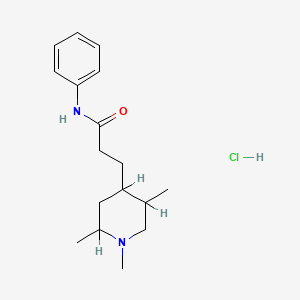
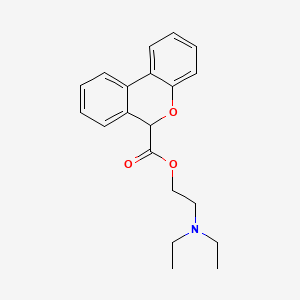
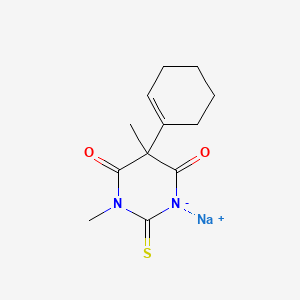
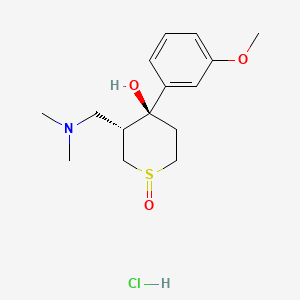
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

